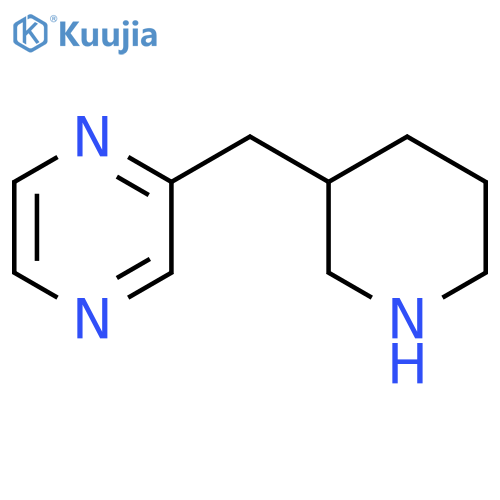Cas no 1339685-48-1 (Pyrazine, 2-(3-piperidinylmethyl)-)

1339685-48-1 structure
商品名:Pyrazine, 2-(3-piperidinylmethyl)-
CAS番号:1339685-48-1
MF:C10H15N3
メガワット:177.246201753616
CID:6474686
Pyrazine, 2-(3-piperidinylmethyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrazine, 2-(3-piperidinylmethyl)-
-
- インチ: 1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h4-5,8-9,11H,1-3,6-7H2
- InChIKey: ZSDVXCVTLVTWAD-UHFFFAOYSA-N
- ほほえんだ: C1(CC2CCCNC2)=NC=CN=C1
じっけんとくせい
- 密度みつど: 1.059±0.06 g/cm3(Predicted)
- ふってん: 290.4±20.0 °C(Predicted)
- 酸性度係数(pKa): 10.10±0.10(Predicted)
Pyrazine, 2-(3-piperidinylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1668633-0.5g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.5g |
$1316.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-0.1g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.1g |
$1207.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-2.5g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 2.5g |
$2688.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-1.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-0.25g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.25g |
$1262.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-0.05g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 0.05g |
$1152.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-5.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 5g |
$3977.0 | 2023-06-04 | ||
| Enamine | EN300-1668633-10.0g |
2-[(piperidin-3-yl)methyl]pyrazine |
1339685-48-1 | 10g |
$5897.0 | 2023-06-04 |
Pyrazine, 2-(3-piperidinylmethyl)- 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1339685-48-1 (Pyrazine, 2-(3-piperidinylmethyl)-) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
